1-(2,2-Difluoroethyl)cyclopropan-1-amine;hydrochloride
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Overview
Description
1-(2,2-Difluoroethyl)cyclopropan-1-amine hydrochloride is a chemical compound with the CAS Number: 2416235-60-2 . It has a molecular weight of 157.59 . The IUPAC name for this compound is 1-(2,2-difluoroethyl)cyclopropan-1-amine hydrochloride .
Molecular Structure Analysis
The InChI code for 1-(2,2-Difluoroethyl)cyclopropan-1-amine hydrochloride is 1S/C5H9F2N.ClH/c6-4(7)3-5(8)1-2-5;/h4H,1-3,8H2;1H . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Difluoromethyl Bioisostere
The difluoromethyl group is gaining interest due to its role as a lipophilic hydrogen bond donor. This characteristic makes it a potential bioisostere for hydroxyl, thiol, or amine groups, contributing to drug design by enhancing the lipophilicity of molecules without significantly altering their ability to form hydrogen bonds. A study by Zafrani et al. (2017) examined the hydrogen bonding and lipophilicity of difluoromethyl anisoles and thioanisoles, providing insights that could aid in the rational design of drugs containing the difluoromethyl moiety (Zafrani et al., 2017).
Enantioselective Synthesis
Enantioselective synthesis of polysubstituted aminocyclobutanes and aminocyclopropanes is vital for creating biologically active compounds. Feng et al. (2019) described a method for the diastereo- and enantioselective synthesis of these molecules via CuH-catalyzed hydroamination. This approach highlights the potential for synthesizing complex molecules with multiple stereocenters, which are common in pharmaceuticals (Feng et al., 2019).
Cyclopropylation in Medicinal Chemistry
Cyclopropane-heteroatom linkages are crucial in medicinal chemistry, yet their synthesis poses challenges. Derosa et al. (2018) developed a scalable Chan-Lam cyclopropylation reaction for phenol nucleophiles, leading to O-cyclopropylation, and for azaheterocycles, resulting in N-cyclopropylation. This method provides a strategic approach toward synthesizing cyclopropyl aryl ethers and cyclopropyl amine derivatives, which are valuable in drug development (Derosa et al., 2018).
Synthesis of Fluorinated Heterocycles
Fluorinated heterocycles are increasingly important in pharmaceuticals due to their impact on the pharmacokinetic properties of drugs. Parmar and Rueping (2014) developed a mild intramolecular fluoro-cyclisation reaction for benzylic alcohols and amines, enabling the synthesis of fluorinated heterocycles. This method underscores the importance of incorporating fluorine into bioactive molecules to enhance their drug-like properties (Parmar & Rueping, 2014).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
1-(2,2-difluoroethyl)cyclopropan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2N.ClH/c6-4(7)3-5(8)1-2-5;/h4H,1-3,8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVHCSBPTGQJBNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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